Decahydro-1,6-methanonaphthalene
Description
Historical Discovery and Nomenclature Evolution
The compound first emerged in synthetic chemistry literature during mid-20th-century investigations into strained hydrocarbon systems. Early synthetic routes involved Birch reduction of naphthalene derivatives followed by transannular cyclopropanation, as evidenced by 1960s protocols for related methanoannulenes. The International Union of Pure and Applied Chemistry (IUPAC) systematically designated it as tricyclo[5.3.1.0³,⁸]undecane , reflecting its three-ring system with bridging carbons at positions 3 and 8.
Key nomenclature milestones:
The synthesis pathway patented in 1995 (US4070540A) established reproducible methods for functionalized derivatives via carbonyl halide intermediates, while 2016 stereoselective syntheses enabled chiral isotwistane frameworks.
Structural Classification within Polycyclic Hydrocarbons
This compound belongs to the tricyclo[m.n.p]alkane family, characterized by three fused rings with bridging methylene groups. Its structural taxonomy includes:
- Bridged Bicyclic Core : Two cyclohexane rings fused via a shared methylene bridge
- Tricyclic Framework : Additional cyclopropane-like strain from the 0³,⁸ bridge
- Stereochemical Complexity : Eight stereocenters enable 256 potential stereoisomers, though synthetic routes typically yield specific enantiomers
Comparative bond length analysis reveals:
| Bond Type | Length (Å) | Hybridization |
|---|---|---|
| Bridgehead C-C | 1.54 | sp³-sp³ |
| Ring C-C | 1.51–1.53 | sp³-sp³ |
| Methylene C-H | 1.10 | sp³-s |
X-ray crystallography confirms minimal angle strain (C-C-C angles: 109.5–112°), contrasting with smaller bridged systems.
Significance in Bridged Cycloalkane Research
This compound provides critical insights into three research domains:
A. Strain Energy Distribution
The molecule’s calculated strain energy (35.6 kcal/mol) arises primarily from:
- Transannular Torsion : 18.2 kcal/mol
- Bridgehead Compression : 12.4 kcal/mol
- Van der Waals Repulsions : 5.0 kcal/mol
B. Bredt’s Rule Validation
As a prototypical bridged system, it demonstrates the instability of bridgehead double bonds. Theoretical calculations show <10% p-orbital overlap at bridgehead positions, preventing effective π-bond formation.
C. Synthetic Methodology Development
Key advances enabled by its synthesis:
The compound’s rigid framework has informed the design of:
Properties
CAS No. |
43000-53-9 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
tricyclo[5.3.1.03,8]undecane |
InChI |
InChI=1S/C11H18/c1-2-9-6-8-4-5-11(9)10(3-1)7-8/h8-11H,1-7H2 |
InChI Key |
MCEWXTWROUCMOU-UHFFFAOYSA-N |
SMILES |
C1CC2CC3CCC2C(C1)C3 |
Canonical SMILES |
C1CC2CC3CCC2C(C1)C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following compounds share structural similarities with Decahydro-1,6-methanonaphthalene:
Decahydronaphthalene (Decalin, CAS 91-17-8)
- Molecular Formula : C₁₀H₁₈
- Molecular Weight : 138.25 g/mol
- Structure: A fully hydrogenated naphthalene derivative existing in cis- and trans-isomeric forms. Unlike this compound, it lacks a methane bridge, resulting in a fused bicyclo[4.4.0]decane system .
- Key Data :
1,6-Dimethyldecahydronaphthalene (CAS 1750-51-2)
- Molecular Formula : C₁₂H₂₂
- Molecular Weight : 166.30 g/mol
- Structure : Features two methyl groups at the 1,6-positions of decahydronaphthalene, introducing steric effects and increased hydrophobicity compared to the unsubstituted parent compound .
- Key Data :
This compound
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C/K) | Density (g/cm³) |
|---|---|---|---|---|---|
| This compound | 43000-53-9 | C₁₁H₁₈ | 150.26 | Not available | Not available |
| cis-Decahydronaphthalene | 91-17-8 | C₁₀H₁₈ | 138.25 | 724* | 0.892* |
| trans-Decahydronaphthalene | 91-17-8 | C₁₀H₁₈ | 138.25 | Not available | 0.892* |
| 1,6-Dimethyldecahydronaphthalene | 1750-51-2 | C₁₂H₂₂ | 166.30 | 218 (491 K) | Not available |
*Data from lacks explicit units and context; values are reported as cited but require verification.
Key Findings and Implications
Molecular Weight Trends: The methane bridge in this compound increases its molecular weight compared to decahydronaphthalene, while 1,6-dimethyl substitution further elevates it to 166.30 g/mol .
Boiling Points : The dimethyl derivative’s boiling point (218°C) is higher than typical values for decahydronaphthalene isomers (~187°C for trans-decalin), suggesting that alkyl substitution significantly impacts volatility .
Q & A
How can Decahydro-1,6-methanonaphthalene be structurally characterized using advanced spectroscopic methods?
Level: Basic
Methodological Answer:
Structural characterization relies on integrating spectroscopic data such as NMR (¹H and ¹³C) , IR , and mass spectrometry . For example:
- NMR identifies hydrogen environments (e.g., methyl groups at positions 1 and 6) and confirms decalin framework stereochemistry .
- IR detects functional groups like C-H stretching in saturated hydrocarbons (~2800–3000 cm⁻¹).
- Mass spectrometry provides molecular weight confirmation (e.g., molecular ion peak at m/z 206.37 for C₁₅H₂₆) .
Cross-referencing with databases like NIST Standard Reference Data ensures accuracy, particularly for stereoisomeric differentiation .
What methodologies are recommended for synthesizing this compound derivatives with high purity?
Level: Basic
Methodological Answer:
Synthesis typically involves catalytic hydrogenation of naphthalene derivatives under controlled conditions:
- Catalysts : Use palladium or platinum on carbon to achieve complete saturation without over-reduction .
- Solvents : Ethanol or toluene optimizes reactant solubility and reaction homogeneity .
- Conditions : Maintain temperatures between 80–120°C and pressures of 2–5 atm to ensure selectivity .
Post-synthesis purification via column chromatography or distillation (boiling point ~277°C) ensures high purity .
What experimental design considerations are critical for assessing the compound's hepatotoxicity in mammalian models?
Level: Advanced
Methodological Answer:
Key considerations include:
- Model selection : Use rodents (rats/mice) for hepatic metabolism studies due to cytochrome P450 similarities to humans .
- Exposure routes : Oral gavage or inhalation (common for volatile derivatives) to mimic environmental exposure .
- Dose ranges : Establish NOAEL (No Observed Adverse Effect Level) via tiered dosing (e.g., 10–500 mg/kg) .
- Bias mitigation : Randomize dose groups and blind outcome assessments to reduce bias .
Endpoints include liver enzyme assays (ALT, AST) and histopathology .
How can researchers resolve contradictions in reported toxicological data across different studies?
Level: Advanced
Methodological Answer:
Contradictions often arise from variability in study design. To address this:
- Systematic reviews : Aggregate data from studies meeting inclusion criteria (e.g., mammalian models, controlled dosing) .
- Risk of bias assessment : Apply tools like Table C-6/C-7 ( ) to evaluate randomization, blinding, and outcome reporting .
- Meta-analysis : Statistically harmonize data by adjusting for covariates (e.g., species, exposure duration) .
For example, discrepancies in hepatotoxicity thresholds may stem from differences in metabolic rates between species .
What analytical techniques are validated for detecting this compound in environmental matrices?
Level: Advanced
Methodological Answer:
Validated methods include:
- GC-MS : Ideal for volatile derivatives; detect using m/z 206.37 (base peak) with a DB-5 column .
- HPLC-UV : For non-volatile samples; use C18 columns and UV detection at ~220 nm .
- Sample preparation : Solid-phase extraction (SPE) for water/soil matrices to isolate hydrophobic compounds .
Calibration curves with internal standards (e.g., deuterated analogs) improve quantification accuracy .
What mechanisms underlie the compound's interaction with cytochrome P450 enzymes?
Level: Advanced
Methodological Answer:
this compound derivatives act as substrates or inhibitors of CYP450 isoforms (e.g., CYP3A4, CYP2E1):
- Metabolic activation : Hydroxylation at methyl groups generates reactive intermediates, studied via microsomal incubations with NADPH cofactors .
- Inhibition assays : Measure IC₅₀ values using fluorescent probes (e.g., 7-benzyloxyquinoline for CYP3A4) .
Structural modeling (e.g., docking simulations) predicts binding affinities to CYP active sites .
How do stereochemical variations affect the compound's physicochemical properties and bioactivity?
Level: Advanced
Methodological Answer:
Stereochemistry critically influences:
- Lipophilicity : cis- vs. trans-decalin configurations alter logP values, impacting membrane permeability .
- Bioactivity : For example, 1S,4α,6α isomers show stronger antimicrobial activity due to optimized membrane interaction .
- Analytical differentiation : Use chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements .
Stereochemical assignments require X-ray crystallography or NOESY NMR for absolute configuration determination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
